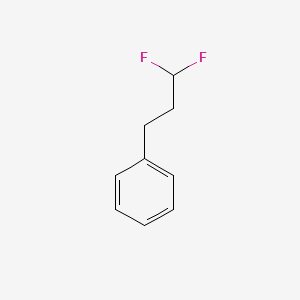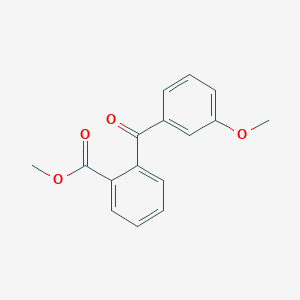
Benzene, (3,3-difluoropropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, (3,3-difluoropropyl)-: is an organic compound with the molecular formula C₉H₁₀F₂ It consists of a benzene ring substituted with a 3,3-difluoropropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (3,3-difluoropropyl)- typically involves the introduction of a 3,3-difluoropropyl group to a benzene ring. One common method is through the reaction of benzene with 3,3-difluoropropyl halides under Friedel-Crafts alkylation conditions. This reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of Benzene, (3,3-difluoropropyl)- may involve large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzene, (3,3-difluoropropyl)- can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can target the difluoropropyl group, converting it to a propyl group. Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring. Nitration, sulfonation, and halogenation are common examples, using reagents such as nitric acid (HNO₃), sulfuric acid (H₂SO₄), and halogens (Cl₂, Br₂).
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: H₂ gas with Pd/C catalyst.
Substitution: HNO₃ and H₂SO₄ for nitration; Cl₂ or Br₂ with a Lewis acid catalyst for halogenation.
Major Products:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzene, (3-propyl)-.
Substitution: Formation of nitro, sulfo, or halogen-substituted benzene derivatives.
Applications De Recherche Scientifique
Chemistry: Benzene, (3,3-difluoropropyl)- is used as a building block in organic synthesis
Biology and Medicine: Fluorinated compounds, including Benzene, (3,3-difluoropropyl)-, are of interest in medicinal chemistry due to their potential biological activity. They can be used in the development of pharmaceuticals, agrochemicals, and diagnostic agents.
Industry: In the industrial sector, Benzene, (3,3-difluoropropyl)- is used in the production of specialty chemicals and materials. Its incorporation into polymers and other materials can improve their performance characteristics, such as thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of Benzene, (3,3-difluoropropyl)- involves its interaction with molecular targets through its fluorine atoms. Fluorine’s high electronegativity can influence the electronic distribution within the molecule, affecting its reactivity and interactions with biological targets. The compound can participate in various biochemical pathways, potentially leading to therapeutic effects or other biological activities.
Comparaison Avec Des Composés Similaires
- Benzene, (3-fluoropropyl)-
- Benzene, (3,3-dichloropropyl)-
- Benzene, (3,3-dibromopropyl)-
Comparison: Benzene, (3,3-difluoropropyl)- is unique due to the presence of two fluorine atoms on the propyl group. This substitution can significantly alter the compound’s physicochemical properties compared to its analogs with different halogen substitutions. For example, fluorine atoms can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable compound in various applications.
Propriétés
Numéro CAS |
146377-62-0 |
|---|---|
Formule moléculaire |
C9H10F2 |
Poids moléculaire |
156.17 g/mol |
Nom IUPAC |
3,3-difluoropropylbenzene |
InChI |
InChI=1S/C9H10F2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
Clé InChI |
SBJSSUDWLOQFRO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5'-(1,3-Dithian-2-yl)-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2,6-diol](/img/structure/B12557439.png)





![3-Methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B12557484.png)


![N,N-Bis[2-(ethylsulfanyl)ethyl]-3-(triethoxysilyl)propan-1-amine](/img/structure/B12557494.png)
![Silane, [4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]trimethyl-](/img/structure/B12557501.png)



